molecular formula C7H10N2S B1508180 Cyclopropyl-thiazol-5-ylmethyl-amine CAS No. 920479-55-6

Cyclopropyl-thiazol-5-ylmethyl-amine

Cat. No.: B1508180
CAS No.: 920479-55-6
M. Wt: 154.24 g/mol
InChI Key: UFKTVLAFAKBFST-UHFFFAOYSA-N
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Description

Cyclopropyl-thiazol-5-ylmethyl-amine (CAS 1339610-72-8) is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . It features a thiazole heterocycle linked to a cyclopropylmethylamine group, a structure commonly employed in medicinal chemistry as a versatile building block for the synthesis of more complex molecules . Compounds containing the thiazole ring, like this one, are of significant interest in scientific research, particularly in the development of kinase inhibitors . For instance, structurally similar 4-(thiazol-5-yl)pyrimidine derivatives have been investigated as potent and selective inhibitors of CDK9 (Cyclin-Dependent Kinase 9), a transcriptional regulator considered a promising target for cancer therapeutics . The primary value of this amine lies in its functional groups, which allow researchers to use it as a synthetic intermediate, potentially through amide coupling or reductive amination reactions, to create novel compounds for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-6(1)9-4-7-3-8-5-10-7/h3,5-6,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKTVLAFAKBFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Cyclopropyl-thiazol-5-ylmethyl-amine serves as an essential building block in the synthesis of more complex molecules. It is utilized in the development of novel compounds with potential pharmacological activities. The compound's reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeCommon ReagentsProducts
OxidationKMnO₄, H₂O₂Oxides
ReductionLiAlH₄, NaBH₄Reduced amines
SubstitutionHalogens, nucleophilesSubstituted derivatives

Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Its thiazole component is known for inhibiting cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Studies have shown that derivatives of this compound can significantly reduce tumor growth in murine models by inducing apoptosis through the inhibition of anti-apoptotic proteins like Mcl-1 .

Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties. Compounds containing thiazole rings have demonstrated efficacy against various pathogens, suggesting that this compound may be useful in treating infectious diseases .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological assays:

  • In Vitro Studies : In vitro assays have shown that thiazole derivatives can significantly inhibit tumor growth without causing apparent side effects .
  • Structure-Activity Relationship (SAR) : SAR analyses indicate that specific substitutions on the thiazole ring enhance cytotoxic activity against cancer cell lines. For example, adding electron-donating groups at certain positions has been shown to increase potency against various cancer types .
  • Mechanistic Insights : Research has revealed that this compound interacts with ATP-binding sites in P-glycoprotein (P-gp), suggesting potential use in overcoming multidrug resistance in cancer therapy .

Mechanism of Action

The mechanism by which Cyclopropyl-thiazol-5-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one

Structural Features :

  • Core : Thiazol-4(5H)-one (thiazolone) ring.
  • Substituents: Cyclopropylamino group at position 2, 4-methoxybenzylidene at position 4.
  • Synthesis : One-pot reaction of 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, and cyclopropylamine in dioxane (71% yield) .
  • Purification : Recrystallization from glacial acetic acid.

Comparison :

  • The thiazolone ring (vs. thiazole in the target compound) may reduce planarity, affecting binding affinity in biological targets .

Thiazol-5-ylmethyl Carbamates (Pharmacopeial Examples)

Structural Features :

  • Core : Thiazole ring.
  • Substituents: Complex carbamate groups at position 5 (e.g., ethoxycarbonylamino, hydroperoxypropan-2-yl).
  • Examples: Compound l: Ethoxycarbonylamino and methylbutanamido groups. Compound m: Hydroperoxypropan-2-yl and ureido functionalities .

Comparison :

  • The carbamate moiety introduces hydrolytic instability compared to the amine group in Cyclopropyl-thiazol-5-ylmethyl-amine, which may influence pharmacokinetics.
  • Hydroperoxypropan-2-yl groups (as in compound m ) confer oxidative reactivity, useful in prodrug designs but requiring stabilization strategies .

3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

Structural Features :

  • Core : 1,2,4-Thiadiazole ring (vs. thiazole in the target compound).
  • Substituents : Cyclopropyl and oxan-4-yl groups.
  • Synthesis : Part of a series of fine chemicals, suggesting use as a pharmaceutical intermediate .

Comparison :

  • The oxan-4-yl (tetrahydropyran) group enhances hydrophilicity, contrasting with the lipophilic cyclopropyl group in the target compound .

Key Research Findings and Implications

  • Structural Flexibility : Thiadiazole analogs (e.g., 3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine) illustrate how heterocycle choice modulates electronic properties and solubility .

Biological Activity

Cyclopropyl-thiazol-5-ylmethyl-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a thiazole ring at the 5-position, coupled with an amine functional group. The thiazole moiety is known for contributing to various biological activities, including antimicrobial and anticancer effects. The unique cyclopropyl structure may influence the compound's pharmacokinetic properties, potentially enhancing its efficacy and selectivity towards biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have shown that derivatives of thiazole can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

A study assessing the antimicrobial efficacy of related compounds revealed that they demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 752.1285 μM against Candida albicans, which was less effective than standard antibiotics like ciprofloxacin but showed a larger inhibition zone diameter, indicating potential for further development .

Anticancer Activity

The anticancer potential of this compound is primarily attributed to its ability to inhibit CDKs. These enzymes play a pivotal role in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Research has indicated that thiazole derivatives can effectively modulate CDK activity, presenting opportunities for developing new cancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact molecular pathways influenced by this compound are still under investigation but are crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityMIC (µM)Notes
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amineAntimicrobial, anticancer752.1285Effective against Candida albicans
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-oneAntimicrobialVariesExhibited differential antimicrobial properties
2-AminothiazolesAntiprion activity5Demonstrated potential in prion disease models

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of cyclopropyl derivatives against clinical strains isolated from patients with healthcare-associated infections. The results indicated promising antibacterial activity, particularly against multidrug-resistant strains .
  • Cancer Cell Line Study : In vitro experiments on cancer cell lines demonstrated that thiazole-based compounds could induce apoptosis through CDK inhibition, leading to decreased tumor growth in animal models .

Chemical Reactions Analysis

Reaction Types and Mechanisms

  • Oxidation : Generates oxides via reagents like MnO₂ or H₂O₂. For example, oxidation of thiazol-5-ylethanol intermediates produces acetylated derivatives.

  • Reduction : Produces amine derivatives, though specific reagents (e.g., LiAlH₄) and conditions require optimization.

  • Substitution : The thiazole ring undergoes nucleophilic attack, facilitated by its electron-deficient sulfur atom.

  • Acetylation : Achieved via LDA-mediated alkylation with acetaldehyde, followed by oxidation .

Reaction TypeReagentsProductsConditions
OxidationMnO₂/H₂O₂Thiazole oxidesAqueous/THF
AcetylationLDA, AcetaldehydeAcetylated thiazole−78°C, THF
SubstitutionAldehydes/KetonesThiazole derivativesMicrowave

Catalytic Asymmetric Rearrangement

Cyclopropylcarbinyl cations generated from the compound undergo enantioselective ring-opening rearrangements. Noncovalent interactions (ionic, π-effects) between chiral catalysts and the cation dictate product stereochemistry. For example, SPINOL-derived catalysts achieve up to 92% enantiomeric excess (ee) .

CatalystYield (%)ee (%)
C4e9192
C5909

Bromination and Thiourea Condensation

  • Brominate 1-cyclopropylethanone to form 2-bromo-1-cyclopropylethanone.

  • React with 1-methylthiourea to yield 4-cyclopropyl-N-methylthiazol-2-amine .

  • Acetylate using LDA and acetaldehyde .

One-Pot Multicomponent Reaction

Combine rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine under microwave irradiation to form thiazolidin-4-one derivatives .

Preparation Methods

Preparation of 4-Cyclopropylthiazol-2-amine

  • Starting Material: 1-cyclopropylethanone (compound 21).
  • Bromination: Treatment of 1-cyclopropylethanone with brominating agents yields 2-bromo-1-cyclopropylethanone (compound 22).
  • Cyclization: Reaction of compound 22 with 1-methylthiourea forms the thiazole ring, producing 4-cyclopropyl-N-methylthiazol-2-amine (compound 23).
  • Protection: Di-tert-butyl dicarbonate is used to protect the amine functionality, facilitating subsequent reactions without interference.

Functionalization to Methylamine Derivative

The methylamine group is introduced or revealed through:

  • LDA-Mediated Alkylation: Lithiation of compound 23 followed by alkylation with acetaldehyde introduces an acetyl group at the 5-position.
  • Oxidation: The resulting thiazol-5-ylethanol intermediate is oxidized using manganese dioxide (MnO2) to afford the acetylated thiazole derivative (compound 24).
  • This sequence effectively installs the methylamine-linked side chain on the cyclopropyl-thiazole core.

Alternative One-Pot Synthesis Approaches

An alternative synthetic approach involves multicomponent reactions (MCR) that combine thiazole precursors with cyclopropylamine in a one-pot process:

  • Reagents: 2-thioxothiazolidin-4-one (rhodanine), an aromatic aldehyde (e.g., 4-methoxybenzaldehyde), and cyclopropylamine.
  • Conditions: Reflux in dry dioxane for approximately 4 hours without the need for additional base catalysts, using a slight excess (10%) of cyclopropylamine to drive the reaction.
  • Outcome: This method yields cyclopropyl-substituted thiazole derivatives with good efficiency (~71% yield), confirmed by comprehensive spectral analysis (NMR, LC-MS, IR, UV).

This one-pot MCR method simplifies synthesis by avoiding multiple purification steps and the use of toxic reagents like sodium cyanide.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Bromination Brominating agent on 1-cyclopropylethanone 2-bromo-1-cyclopropylethanone (22) High yield; key intermediate
2 Cyclization 1-methylthiourea, di-tert-butyl dicarbonate 4-cyclopropyl-N-methylthiazol-2-amine (23) Protected amine formed
3 LDA-mediated alkylation LDA, acetaldehyde Thiazol-5-ylethanol intermediate Controlled alkylation at 5-position
4 Oxidation Manganese dioxide (MnO2) Acetylated thiazole derivative (24) Conversion to ketone functional group
5 One-pot MCR (alternative) Rhodanine, aromatic aldehyde, cyclopropylamine Cyclopropyl-substituted thiazole derivative ~71% yield; avoids base catalysts and toxic reagents

Research Findings and Analysis

  • The LDA-mediated alkylation step is critical for selective functionalization at the 5-position of the thiazole ring, enabling the introduction of the methylamine-linked side chain.
  • Protection of the amine with tert-butoxycarbonyl (Boc) groups prevents side reactions during multi-step synthesis.
  • The one-pot MCR approach offers a streamlined alternative, reducing reaction time and purification complexity while maintaining good yields.
  • Avoidance of toxic reagents such as sodium cyanide is emphasized in modern synthetic protocols for safety and environmental reasons.
  • Spectroscopic and crystallographic analyses confirm the structures and purity of intermediates and final products, ensuring reproducibility and reliability of synthetic routes.

Q & A

Q. What are the optimal synthetic routes for cyclopropyl-thiazol-5-ylmethyl-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclopropyl-containing precursors reacting with thiazole-forming reagents. For example, cyclopropanecarboxylic acid can react with thiosemicarbazide in the presence of POCl₃ under controlled heating (75°C for 45 minutes), followed by refluxing and crystallization from ethanol to yield the cyclopropyl-thiadiazole analog . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.
  • Catalysts : Acidic conditions (e.g., POCl₃) facilitate cyclization .
  • Temperature control : Prevents decomposition of sensitive intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : The cyclopropyl group shows distinct proton signals as a multiplet (δ ~0.5–1.5 ppm). The thiazole ring protons resonate as singlets (δ ~7–8 ppm) .
  • IR : Stretching vibrations for C-S (600–700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the thiazole and amine groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 141 for C₅H₇N₃S analogs) validate the molecular weight .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl-thiazol-5-ylmethyl-amine
Reactant of Route 2
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Cyclopropyl-thiazol-5-ylmethyl-amine

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